molecular formula C15H9F3N2OS B2685556 2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one CAS No. 727704-63-4

2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2685556
CAS No.: 727704-63-4
M. Wt: 322.31
InChI Key: FHOMVDFAYKUETA-UHFFFAOYSA-N
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Description

2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C15H9F3N2OS and a molecular weight of 322.31 g/mol This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a sulfanyl group, and a dihydroquinazolinone core

Preparation Methods

The synthesis of 2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with 2-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired dihydroquinazolinone .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function .

Comparison with Similar Compounds

2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:

The presence of both the trifluoromethyl and sulfanyl groups in this compound makes it unique, providing a combination of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)10-6-2-4-8-12(10)20-13(21)9-5-1-3-7-11(9)19-14(20)22/h1-8H,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOMVDFAYKUETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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